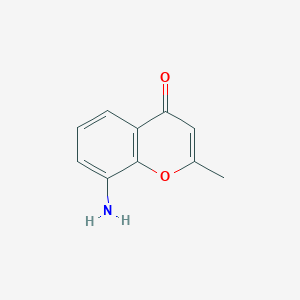
3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is primarily used for research and development purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the fluorine and methoxy groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. For instance, the preparation of the pyrazole ring might involve the cyclization of hydrazine derivatives with diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are commonly used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could produce a variety of substituted anilines .
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for developing pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways by binding to these targets and altering their activity. This modulation can lead to changes in cellular processes, which are the basis for its effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline include other fluorinated pyrazoles and methoxyanilines. Some examples are:
- 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-chloroaniline
- 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-ethoxyaniline .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the fluorine and methoxy groups enhances its reactivity and potential for forming diverse derivatives .
Eigenschaften
Molekularformel |
C11H12FN3O |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
3-(5-fluoro-1-methylpyrazol-3-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H12FN3O/c1-15-10(12)6-9(14-15)7-4-3-5-8(13)11(7)16-2/h3-6H,13H2,1-2H3 |
InChI-Schlüssel |
AKTZYKPPOZHAIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=C(C(=CC=C2)N)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)



![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)

![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)

